1-O-Acetyllycorine

描述

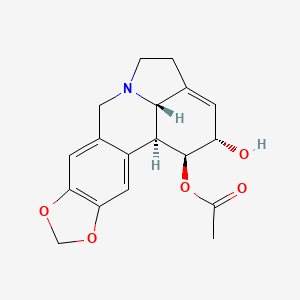

Structure

2D Structure

3D Structure

属性

分子式 |

C18H19NO5 |

|---|---|

分子量 |

329.3 g/mol |

IUPAC 名称 |

[(1S,17S,18S,19S)-17-hydroxy-5,7-dioxa-12-azapentacyclo[10.6.1.02,10.04,8.015,19]nonadeca-2,4(8),9,15-tetraen-18-yl] acetate |

InChI |

InChI=1S/C18H19NO5/c1-9(20)24-18-13(21)4-10-2-3-19-7-11-5-14-15(23-8-22-14)6-12(11)16(18)17(10)19/h4-6,13,16-18,21H,2-3,7-8H2,1H3/t13-,16-,17+,18+/m0/s1 |

InChI 键 |

BIGUPJIJZYZJMV-VIBAHUMZSA-N |

SMILES |

CC(=O)OC1C(C=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5)O |

手性 SMILES |

CC(=O)O[C@@H]1[C@H](C=C2CCN3[C@H]2[C@@H]1C4=CC5=C(C=C4C3)OCO5)O |

规范 SMILES |

CC(=O)OC1C(C=C2CCN3C2C1C4=CC5=C(C=C4C3)OCO5)O |

同义词 |

1-acetyllycorine |

产品来源 |

United States |

Advanced Methodologies for Isolation and Chromatographic Purification of 1 O Acetyllycorine

High-Resolution Chromatographic Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the isolation and purification of complex natural products like 1-O-Acetyllycorine. Its ability to separate compounds based on differential interactions with a stationary phase and a mobile phase allows for the resolution of target alkaloids from complex plant extracts. Reversed-phase HPLC (RP-HPLC) is commonly utilized for the purification of alkaloids due to their moderate polarity.

RP-HPLC typically employs a non-polar stationary phase, such as silica (B1680970) gel chemically bonded with octadecyl (C18) or octyl (C8) groups, and a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is driven by the hydrophobic interactions between the analyte and the stationary phase; compounds with greater hydrophobicity are retained longer on the column. For lycorine (B1675740) and its derivatives, including this compound, mobile phases consisting of acetonitrile and water, sometimes with modifiers like formic acid or ammonium (B1175870) carbonate, are frequently employed to optimize separation ekb.eg. Gradient elution, where the mobile phase composition is changed over time to increase the polarity or decrease the organic solvent content, can further enhance the resolution and speed of purification by effectively eluting compounds with a range of polarities. Detection is commonly performed using UV-Vis detectors, often at wavelengths where the alkaloid exhibits maximum absorbance, such as around 290 nm for lycorine ekb.eg. Preparative HPLC systems are scaled up versions of analytical systems, designed to handle larger sample loads for the efficient purification of significant quantities of the target compound.

Table 1: Representative HPLC Conditions for Lycorine Alkaloid Purification

| Parameter | Condition | Source |

| Stationary Phase | C18 column | ekb.eg |

| Kromasil 60-5CN column (3 µm, 2.1 mm x 150 mm) | ekb.eg | |

| Mobile Phase | Acetonitrile - 0.01M Ammonium Carbonate (47:53 v/v) | ekb.eg |

| Methanol - Water (containing 0.1% formic acid) (40:60, v/v) | ekb.eg | |

| Flow Rate | 2 mL/min | ekb.eg |

| 0.2 mL/min | ekb.eg | |

| Detection | UV detection at 290 nm | ekb.eg |

| Triple quadrupole tandem mass spectrometer (ESI) | ekb.eg |

Analytical Purity Assessment and Isolation Yield Determination

Following chromatographic purification, robust analytical methods are essential to confirm the identity, purity, and quantify the yield of the isolated this compound.

Analytical Purity Assessment

The purity of isolated this compound is typically assessed using a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR and ¹³C-NMR spectroscopy are critical for elucidating and confirming the chemical structure of the purified compound, thereby verifying its identity and providing insights into its purity by revealing the presence or absence of extraneous signals.

Mass Spectrometry (MS): Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are employed to determine the molecular weight and fragmentation patterns of the compound, aiding in its identification and assessing the presence of impurities with different molecular masses nih.gov.

High-Performance Liquid Chromatography (HPLC): Analytical HPLC, often coupled with UV-Vis or Diode Array Detection (DAD), serves as a primary tool for purity assessment. By comparing the chromatogram of the isolated compound to a pure standard, the presence of impurities can be detected and quantified. Methods are often validated for linearity, precision, and sensitivity, with parameters like Limit of Detection (LOD) and Limit of Quantitation (LOQ) established akjournals.com. For instance, studies have reported purity levels for isolated alkaloids, such as 97.7% for 1-O-acetyl-lycorine nih.gov.

Thin-Layer Chromatography (TLC): While often used as a preliminary assessment or for monitoring purification progress, TLC can also provide an indication of purity by visualizing the number of spots present under UV light or after spraying with specific reagents ekb.eg.

Isolation Yield Determination

The isolation yield quantifies the efficiency of the extraction and purification process. It is typically calculated as the mass of the pure isolated compound obtained relative to the initial mass of the starting material (e.g., dried plant material or crude extract). The formula for percentage yield is:

Research studies often report the yield in milligrams (mg) or as a percentage of the crude extract or dried plant material. For example, a study reported obtaining 60.1 mg of 1-O-acetyl-lycorine with 97.7% purity from a specific chromatographic separation nih.gov. The yield is often presented alongside the determined purity, providing a comprehensive measure of the isolation success.

Table 2: Reported Purity and Isolation Data for this compound

| Compound Name | Isolated Mass (mg) | Purity (%) | Notes | Source |

| 1-O-Acetyl-lycorine | 60.1 | 97.7 | Obtained in one step via pH-zone-refinement CPC | nih.gov |

Comprehensive Structural Elucidation and Confirmation of 1 O Acetyllycorine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique in organic chemistry for determining molecular structure. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the types of atoms present, their bonding, and their relative positions within a molecule. For 1-O-Acetyllycorine, various NMR experiments are employed to confirm its structure.

¹H-NMR Analysis and Proton Spin Systems

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is crucial for identifying the number, type, and connectivity of hydrogen atoms within a molecule. Each unique proton environment in this compound gives rise to a distinct signal, characterized by its chemical shift (δ, in ppm) and splitting pattern (multiplicity), which arises from spin-spin coupling with neighboring protons iastate.edu. The chemical shifts are influenced by the electronic environment, with protons near electronegative atoms or in aromatic systems appearing at different values than those in aliphatic regions oregonstate.edubhu.ac.inlibretexts.org. Coupling constants (J values, in Hz) reveal information about the number of bonds separating coupled protons and their dihedral angles, providing critical data for establishing connectivity iastate.edulibretexts.org. For this compound, ¹H-NMR analysis would identify and characterize all proton-bearing carbons, including those in the acetyl group, the aromatic rings, and the complex polycyclic core characteristic of lycorine (B1675740) alkaloids scispace.comresearchgate.net.

Table 3.1.1: Illustrative ¹H-NMR Data Interpretation for this compound (General)

| Proton Environment (Hypothetical) | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Interpretation |

| Acetyl Methyl (CH₃) | ~2.0-2.2 | s | N/A | Singlet, no adjacent protons |

| Aromatic Proton(s) | ~6.5-7.5 | m | Varies | Signals from aromatic ring system |

| Methylene/Methine Protons (Aliphatic) | ~2.5-5.0 | m, d, t, etc. | Varies | Complex spin systems within the alkaloid core |

| Proton adjacent to O-Acetyl | ~5.0-6.0 | d, dd | Varies | Specific proton environment influenced by the acetyl group and ring structure |

Note: Specific spectral data for this compound is not extensively detailed in the accessible search snippets to populate a definitive table. The values above are illustrative based on typical chemical shifts for similar functionalities.

¹³C-NMR Analysis and Carbon Skeleton Determination

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides direct information about the carbon backbone of a molecule. Each unique carbon atom in this compound generates a signal, characterized by its chemical shift oregonstate.edubhu.ac.inlibretexts.org. The chemical shift of a carbon atom is highly sensitive to its electronic environment, allowing for the differentiation of carbons in various functional groups, such as aliphatic carbons, aromatic carbons, carbonyl carbons, and carbons bearing heteroatoms like oxygen oregonstate.edubhu.ac.inlibretexts.org. Proton-decoupled ¹³C-NMR spectra typically show singlets for each carbon, simplifying the spectrum and allowing for the identification of all carbon atoms, including quaternary carbons that lack attached protons bhu.ac.innih.govspectroscopyonline.com. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can further distinguish between CH₃, CH₂, CH, and quaternary carbons bhu.ac.innih.govspectroscopyonline.com.

Table 3.1.2: Illustrative ¹³C-NMR Data for this compound (General)

| Carbon Environment (Hypothetical) | Chemical Shift (δ, ppm) | Interpretation |

| Carbonyl Carbon (Acetyl) | ~170-175 | Ester/Acetate (B1210297) carbonyl |

| Methyl Carbon (Acetyl) | ~20-25 | CH₃ of acetate |

| Aromatic Carbon(s) | ~110-150 | Carbons in the aromatic ring system |

| Carbon bearing O-Acetyl | ~70-80 | Secondary alcohol/ether-like carbon |

| Aliphatic Carbons (Core) | ~20-60 | Various CH, CH₂, CH₃ in the alkaloid skeleton |

| Benzylic/Allylic Carbons | ~40-60 | Carbons adjacent to aromatic or double bonds |

Note: Specific spectral data for this compound is not extensively detailed in the accessible search snippets to populate a definitive table. The values above are illustrative based on typical chemical shifts for similar functionalities.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques provide more complex correlations, enabling the complete assignment of complex molecules like this compound sigmaaldrich.comu-tokyo.ac.jpsdsu.edue-bookshelf.deproquest.comresearchgate.net.

COSY (Correlation Spectroscopy): ¹H-¹H COSY spectra reveal scalar coupling (J-coupling) between protons that are separated by two or three bonds, establishing proton-proton connectivity within spin systems iastate.edusigmaaldrich.comsdsu.edu.

HSQC (Heteronuclear Single Quantum Coherence): HSQC experiments correlate protons directly bonded to carbons (one-bond correlation, ¹H-¹³C), allowing for the assignment of carbon signals based on their attached protons sigmaaldrich.comu-tokyo.ac.jpsdsu.eduproquest.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments correlate protons with carbons separated by two to four bonds (long-range ¹H-¹³C coupling), which is invaluable for connecting different fragments of the molecule and assigning quaternary carbons sigmaaldrich.comu-tokyo.ac.jpsdsu.eduproquest.comresearchgate.net.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments detect through-space correlations between protons that are spatially close (within ~5-7 Å), providing information about the three-dimensional structure and stereochemistry of the molecule sigmaaldrich.comu-tokyo.ac.jpsdsu.edu.

These techniques are essential for piecing together the complex structure of this compound, confirming the proposed connectivity derived from 1D spectra and identifying the precise arrangement of atoms.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce structural information from its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a "hard" ionization technique that bombards the sample with high-energy electrons (typically 70 eV), causing extensive fragmentation scribd.com. While EI often leads to the loss of the molecular ion (M⁺•) for less stable molecules, the resulting fragmentation pattern is highly reproducible and rich in structural information, making it useful for library matching and identifying characteristic fragments scribd.com. For this compound, EI-MS would provide a fragmentation fingerprint that helps confirm its structural features. Result indicates that EI-MS afforded a quasimolecular ion peak at m/z 327 for 1-O-acetyl-lycorine.

Table 3.2.1: Illustrative EI-MS Fragmentation Information for this compound (General)

| Ion Type | m/z Value (Hypothetical/Reported) | Interpretation |

| Quasimolecular Ion | 327 | [M+H]⁺ or similar adduct, indicating molecular weight of 326 (C₁₈H₁₉NO₅) |

| Fragment Ion (Loss of Acetyl) | ~284 | Loss of CH₃CO• (43 Da) from the molecular ion |

| Fragment Ion (Other) | Varies | Characteristic fragments from cleavage of the lycorine skeleton |

Note: Specific fragmentation patterns and m/z values for this compound are not extensively detailed in the accessible search snippets to populate a definitive table.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a "soft" ionization technique that typically produces intact molecular ions or pseudo-molecular ions (e.g., [M+H]⁺, [M-H]⁻, or [M+Na]⁺) with minimal fragmentation e-bookshelf.de. This makes ESI particularly useful for analyzing thermally labile or high molecular weight compounds. ESI-MS is often coupled with liquid chromatography (LC-MS) e-bookshelf.de. For this compound, ESI-MS has been reported to yield a precursor ion [M+H]⁺ at m/z 330.134292708. Tandem mass spectrometry (ESI-MS/MS) can be employed to induce fragmentation of these pseudo-molecular ions, providing further structural details, similar to EI-MS but often with more controlled fragmentation sigmaaldrich.come-bookshelf.de.

Table 3.2.2: Illustrative ESI-MS Information for this compound

| Ion Type | m/z Value (Reported) | Interpretation |

| Pseudo-molecular Ion | 330.134292708 | [M+H]⁺, indicating a molecular weight of 329.1266 (C₁₈H₁₉NO₅) |

| Fragment Ion (from MS/MS) | Varies | Characteristic fragments obtained via collision-induced dissociation (CID) of the precursor ion |

Note: While a precursor ion m/z is reported, detailed fragmentation patterns from ESI-MS/MS for this compound are not extensively detailed in the accessible search snippets.

Gas Chromatography-Mass Spectrometry (GC-MS) for Profile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique widely utilized in the analysis of complex natural product mixtures, including alkaloids scispace.comnih.govresearchgate.netresearchgate.net. It combines the high separation efficiency of gas chromatography with the definitive identification capabilities of mass spectrometry, making it invaluable for profiling and characterizing compounds like this compound in plant extracts scispace.comnih.govresearchgate.net.

The application of GC-MS allows for the detection and tentative identification of various Amaryllidaceae alkaloids within different plant organs and developmental stages nih.gov. This technique has been instrumental in identifying this compound, contributing to the broader understanding of alkaloid diversity in genera such as Narcissus nih.gov. The mass spectrometer ionizes and fragments the separated compounds, generating characteristic mass-to-charge ratios (m/z) and fragmentation patterns that serve as unique molecular fingerprints for each substance scispace.comwhitman.edu. These fragmentation patterns are crucial for confirming the structure of this compound and differentiating it from other closely related alkaloids scispace.comwhitman.eduscispace.com.

Mass Spectral Data (LC-MS) for this compound

While specific GC-MS fragmentation patterns for this compound were not extensively detailed in the searched literature, Liquid Chromatography-Mass Spectrometry (LC-MS) data provides insight into its mass spectral characteristics.

| Precursor m/z | Fragment m/z | Relative Intensity (%) |

| 330.133700 | 330.133700 | 100.00 |

| 330.133700 | 270.112500 | 56.79 |

| 330.133700 | 134.059800 | 37.15 |

| 330.133700 | 177.054600 | 33.41 |

| 330.133700 | 252.101900 | 26.79 |

Note: The data above is derived from LC-MS analysis as reported in PubChem nih.gov.

X-ray Crystallography for Absolute Stereochemical Assignment

X-ray crystallography is a definitive method for determining the three-dimensional structure of molecules, including the assignment of absolute stereochemistry researchgate.netspringernature.comnih.govchem-soc.si. This technique involves analyzing the diffraction pattern produced when X-rays interact with a single crystal of the compound. By examining the anomalous scattering of X-rays, particularly with the use of the Flack parameter, the absolute configuration of chiral centers can be unambiguously established researchgate.netchem-soc.si.

In the study of Amaryllidaceae alkaloids, X-ray crystallography has been successfully applied to confirm the stereochemistry of related compounds, such as pseudolycorine (B1215541) and various crinine-type alkaloids researchgate.netnih.gov. These studies provide critical evidence for the relative and absolute configurations of stereogenic centers within these complex molecular frameworks.

Although X-ray crystallography is a cornerstone technique for absolute stereochemical determination, direct crystallographic data specifically for this compound was not found within the reviewed literature. Nevertheless, its established utility for closely related structures highlights its importance in the complete structural characterization of this alkaloid class.

Chiroptical Methods for Stereochemical Analysis (e.g., Optical Rotation)

Chiroptical methods encompass a range of techniques that study the interaction of chiral molecules with polarized light, providing insights into their stereochemical properties iupac.orgrp-photonics.com. Optical rotation, a fundamental chiroptical phenomenon, quantifies the extent to which a chiral substance rotates the plane of linearly polarized light as it passes through the material rp-photonics.comwikipedia.org. This rotation is a characteristic property of enantiomers and is influenced by factors such as the concentration of the sample, the path length of the light, and the wavelength of the light used wikipedia.orgmit.edu.

Optical rotation is a valuable tool for confirming the stereochemical identity and assessing the enantiomeric purity of chiral compounds like this compound wikipedia.orgresearchgate.net. Literature reports indicate that optical rotation data for this compound has been obtained and found to be similar to previously published values for this compound researchgate.net. The measurement, typically performed using a polarimeter, assigns a specific angle of rotation, denoted by a '+' (dextrorotatory) or '-' (levorotatory) sign, which is indicative of the molecule's specific three-dimensional arrangement rp-photonics.comwikipedia.org.

Compound Table

Biosynthetic Pathways and Enzymatic Transformations of 1 O Acetyllycorine

Precursor Identification and Early Biosynthetic Intermediates

The biosynthetic journey to 1-O-Acetyllycorine begins with the aromatic amino acids L-phenylalanine and L-tyrosine, fundamental building blocks derived from primary metabolism. Through a series of enzymatic steps, these precursors are converted into two key intermediates: 3,4-dihydroxybenzaldehyde (B13553) and tyramine. The condensation of these two molecules marks the entry point into the Amaryllidaceae alkaloid pathway, leading to the formation of norbelladine (B1215549).

Norbelladine is then O-methylated to form the pivotal intermediate, O-methylnorbelladine . oup.com This compound stands at a critical crossroads, from which the biosynthetic pathway can diverge to produce the various structural skeletons characteristic of Amaryllidaceae alkaloids.

Another significant early intermediate in the pathway leading to the lycorine (B1675740) scaffold is norpluviine (B12688598) . Experimental evidence has shown that radiolabeled norbelladine is incorporated into norpluviine, confirming its position in the biosynthetic sequence. nih.gov The formation of norpluviine from O-methylnorbelladine is a crucial step that sets the stage for the subsequent cyclization reactions that form the characteristic pyrrolophenanthridine core of lycorine.

Key Enzymatic Steps in the Lycorine Biosynthesis Pathway

The transformation of the linear precursor O-methylnorbelladine into the tetracyclic lycorine skeleton is orchestrated by a series of highly specific enzymatic reactions. A key event is the intramolecular oxidative coupling of O-methylnorbelladine. For the formation of lycorine, this proceeds via an ortho-para' phenol (B47542) coupling reaction. ekb.eg This intricate cyclization is catalyzed by cytochrome P450 enzymes, a versatile class of proteins involved in a wide array of metabolic processes in plants. ekb.eg

Following the initial cyclization, further enzymatic modifications, including hydroxylations and the formation of a methylenedioxy bridge, are required to yield the final structure of lycorine. While the complete enzymatic cascade is still under investigation, the identification of specific cytochrome P450s and reductases in Amaryllidaceae species provides valuable insights into the molecular machinery at play.

Acetylation Mechanisms and Relevant Transferases in this compound Formation

The final step in the biosynthesis of this compound is the acetylation of the hydroxyl group at the C-1 position of the lycorine molecule. This reaction is catalyzed by an acetyltransferase, an enzyme that facilitates the transfer of an acetyl group, typically from acetyl-CoA, to a substrate.

While this compound has been isolated from numerous Amaryllidaceae species, the specific acetyltransferase responsible for its formation has not yet been definitively identified and characterized. However, based on the well-established role of acetyltransferases in the modification of secondary metabolites in plants, it is highly probable that a specific lycorine 1-O-acetyltransferase exists. The identification and characterization of this enzyme would be a significant step forward in understanding the complete biosynthetic pathway of this alkaloid.

Genetic and Epigenetic Regulation of Alkaloid Biosynthesis in Amaryllidaceae Plants

The production of this compound, like other Amaryllidaceae alkaloids, is tightly regulated at both the genetic and epigenetic levels. The expression of the genes encoding the biosynthetic enzymes is often tissue-specific and developmentally regulated, leading to variations in alkaloid profiles in different parts of the plant and at different growth stages. researchgate.net

Transcriptomic studies in various Amaryllidaceae species have identified numerous genes that are putatively involved in alkaloid biosynthesis. nih.gov The expression of these genes can be influenced by a variety of internal and external factors, including plant hormones, light, and stress conditions.

Epigenetic mechanisms, such as DNA methylation and histone modifications, are also emerging as key regulators of secondary metabolite biosynthesis in plants. These modifications can influence gene expression without altering the underlying DNA sequence, providing an additional layer of control over the production of compounds like this compound. While research in this area is ongoing, it is clear that a complex interplay of genetic and epigenetic factors governs the intricate process of Amaryllidaceae alkaloid biosynthesis.

Comparative Biosynthetic Studies with Related Amaryllidaceae Alkaloids

The biosynthesis of this compound is closely related to that of other Amaryllidaceae alkaloids, as they share a common precursor in O-methylnorbelladine. The structural diversity of these alkaloids arises from the different ways in which O-methylnorbelladine undergoes intramolecular oxidative coupling.

For instance, while the ortho-para' coupling leads to the lycorine skeleton, a para-para' coupling results in the formation of the crinine (B1220781) and haemanthamine (B1211331) types of alkaloids, and a para-ortho' coupling gives rise to the galanthamine (B1674398) skeleton. ekb.eg

Chemical Synthesis and Strategic Derivatization of 1 O Acetyllycorine

Total Synthesis Approaches to the Lycorine (B1675740) Skeleton and its Acetylated Analogues

The total synthesis of the complex tetracyclic lycorine skeleton presents a significant challenge in organic chemistry. Various strategies have been developed to construct this intricate molecular architecture, often involving the initial assembly of the core structure followed by the introduction of functional groups, including acetyl moieties. For instance, methodologies employing tandem metathesis reactions or cascade reactions have been reported for the construction of the lycorine skeleton anr.frrsc.orgresearchgate.netresearchgate.netrsc.orgscielo.org.mxacs.orgacs.org. These established routes to the lycorine skeleton serve as a foundation for its subsequent functionalization to yield acetylated analogues like 1-O-Acetyllycorine. While direct total syntheses specifically detailing this compound are less common, the general strategies for lycorine synthesis can be adapted anr.frresearchgate.net.

Semisynthetic Strategies from Natural Lycorine

Semisynthesis, utilizing naturally isolated lycorine as a starting material, provides a more direct pathway to this compound. This approach leverages the availability of the natural product and modifies it through targeted chemical reactions nih.govplos.orgmdpi.comscispace.comnih.govnih.govresearchgate.netub.eduekb.egcore.ac.ukub.edu.

Lycorine features hydroxyl groups at the C-1 and C-2 positions, which are susceptible to acetylation. Achieving selective acetylation is paramount for the synthesis of specific derivatives like this compound. Research indicates that controlled acetylation of lycorine using reagents such as acetic anhydride (B1165640) in the presence of bases like pyridine (B92270) and catalysts like DMAP can lead to the formation of 1,2-di-O-acetyllycorine nih.govplos.orgmdpi.com. Subsequent selective deacetylation or carefully controlled mono-acetylation can then yield this compound nih.govmdpi.com. Studies have noted that the C-2 hydroxyl group generally exhibits greater reactivity towards acetylation compared to the C-1 hydroxyl group mdpi.com. For example, selective deacetylation of 1,2-di-O-acetyllycorine using dilute hydrochloric acid has been employed to obtain monoacetylated products nih.govmdpi.com.

While the primary focus for this compound is the acetylation of existing hydroxyl groups, broader synthetic efforts in lycorine chemistry encompass stereoselective functionalization of the molecular skeleton. These advanced methods, often integrated into total synthesis or the creation of diverse analogues, are critical for establishing the correct stereochemistry, which is essential for biological activity rsc.orgresearchgate.netresearchgate.netacs.orgnih.gov.

Design and Synthesis of Novel this compound Analogues and Derivatives

The development of novel analogues based on the this compound structure is driven by the pursuit of compounds with enhanced or modified biological activities. Researchers have synthesized a variety of derivatives by altering substituents at different positions of the lycorine core, including modifications at the C-1 and C-2 positions nih.govplos.orgscispace.comnih.govnih.govresearchgate.netub.eduekb.eg. These investigations aim to elucidate structure-activity relationships, particularly concerning their effects on targets such as acetylcholinesterase or their antiviral properties, leading to the synthesis of diacetylated derivatives, silylated derivatives, and analogues with ester or ether linkages at these positions nih.govplos.orgscispace.comnih.govnih.govresearchgate.netub.eduekb.eg.

Reaction Mechanisms and Synthetic Route Optimization

A thorough understanding of the reaction mechanisms involved in the acetylation and deacetylation of lycorine is fundamental for optimizing synthetic routes. The regioselectivity of acetylation, influenced by factors such as reagent choice, reaction duration, and steric hindrance, dictates the formation of mono- or di-acetylated products nih.gov. Optimization strategies are focused on improving reaction yields, reducing processing times, and enhancing the selectivity of these transformations nih.govmdpi.com. Efforts in route optimization also extend to exploring variations in solvent systems, catalysts, and reaction temperatures to achieve the desired product efficiently.

Compound List

this compound

Lycorine

1,2-Di-O-acetyllycorine

2-O-acetyllycorine

1-O-acetyl-2-O-tert-butyldimethylsilyllycorine

1-O-acetyl-2-oxolycorine

1,2-Di-O-acetyllycorine-8,9-diphenol

2-O-acetyllycorine-8,9-diphenol

1-O-(3'S)-hydroxybutanoyllycorine

1-O-(3'R)-hydroxybutanoyllycorine

1,2-di-O-butanoyllycorine

1-O-propanoyllycorine

Anhydrocaranine

Anhydrolycorine

Anhydrolycorinone

Caranine

Dihydrolycorine

γ-Lycorane

α-Lycorane

δ-Lycorane

Hippadine

Homolycorine

Lycoricidine

Narciclasine

Pretazettine

Siculinine

Trisphaeridine

Zephyranthine

References

scispace.com Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition.

nih.gov Design, Synthesis and Structure-Activity Relationship Optimization of Lycorine Derivatives for HCV Inhibition.

anr.fr Heterosubstituted olefin tandem metathesis – total synthesis of lycorine type alkaloids.

rsc.org Asymmetric total synthesis of (−)-δ-lycorane.

nih.gov Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase.

plos.org Acetylcholineestarase-Inhibiting Alkaloids from Lycoris radiata Delay Paralysis of Amyloid Beta-Expressing Transgenic C. elegans CL4176.

researchgate.net Total synthesis of (±)-γ-lycorane via the electrocyclic ring closure of a divinylpyrroline.

researchgate.net Short Formal Syntheses of Lycorine and Congeners Using a Sequential C–H Functionalization Strategy.

researchgate.net A Domino Dearomative ipso-Annulation/Desymmetrization Approach: Stereoselective Access to Tricyclic Alkaloid Skeletons.

nih.gov Enantioselective Synthesis of Isocarbostyril Alkaloids and Analogs Using Catalytic Dearomative Functionalization of Benzene.

rsc.org Total synthesis of lycorine-type alkaloids by cyclopropyl (B3062369) ring-opening rearrangement.

scielo.org.mx Formal Synthesis of (±)-γ-Lycorane.

nih.gov New lycorine-type alkaloid from Lycoris traubii and evaluation of antitrypanosomal and antimalarial activities of lycorine derivatives.

mdpi.com Novel Lycorine Derivatives as Anticancer Agents: Synthesis and In Vitro Biological Evaluation.

acs.org Divergent Total Syntheses of Lycorine Alkaloids via a Sequential C–H Functionalization Strategy.

acs.org A simple, stereospecific synthesis of the skeleton of the lycorine alkaloids.

researchgate.net (PDF) Synthesis and biological evaluation of lycorine derivatives as dual inhibitors of human acetylcholinesterase and butyrylcholinesterase.

ub.edu 3. Chemical and biological aspects of Amaryllidaceae alkaloids.

core.ac.uk Alkaloids from Leucojum vernum and Antiretroviral Activity of Amaryllidaceae Alkaloids.

ub.edu The Amaryllidaceae alkaloids: an untapped source of acetylcholinesterase inhibitors.

ekb.eg Journal of Advanced Biomedical and Pharmaceutical Sciences - An overview on the chemical and biological aspects of lycorine alkaloid.

Mechanistic Investigations and Biological Activity Profiling of 1 O Acetyllycorine Excluding Clinical Human Trials

Antiviral Activity and Molecular Targets

1-O-Acetyllycorine, a derivative of the Amaryllidaceae alkaloid lycorine (B1675740), has demonstrated notable antiviral properties across different virus families in preclinical research. Its activity is primarily attributed to the inhibition of key viral enzymes essential for replication.

In vitro studies have confirmed that this compound effectively suppresses the replication of several pathogenic RNA viruses.

Against Enterovirus 71 (EV71) , a primary cause of hand, foot, and mouth disease, this compound has shown potent, dose-dependent inhibitory effects. In human rhabdomyosarcoma (RD) cells, it exhibited a half-maximal effective concentration (EC₅₀) of 0.45 µM. nih.gov Its efficacy was also observed in other cell lines, with an EC₅₀ of 0.47 µM in monkey kidney Vero cells and 1.83 µM in human embryonic kidney 293T cells. nih.gov

The compound is also active against Hepatitis C Virus (HCV) . Research has demonstrated its ability to inhibit HCV proliferation, pointing to a conserved mechanism of action shared with its effects on EV71. utmb.edu

Furthermore, this compound is a potent inhibitor of Dengue Virus (DENV) . In cell-based assays, it displayed an EC₅₀ value of 0.4 µM. nih.govutmb.edu Notably, its cytotoxicity was low, with a half-maximal cytotoxic concentration (CC₅₀) greater than 300 µM, yielding a high selectivity index (CC₅₀/EC₅₀) of over 750. nih.govutmb.edu This indicates a wide therapeutic window in preclinical models.

| Virus | Cell Line | EC₅₀ (µM) | Reference |

|---|---|---|---|

| Enterovirus 71 (EV71) | Rhabdomyosarcoma (RD) | 0.45 | nih.gov |

| Enterovirus 71 (EV71) | Vero | 0.47 | nih.gov |

| Enterovirus 71 (EV71) | HEK 293T | 1.83 | nih.gov |

| Dengue Virus (DENV) | Not Specified | 0.4 | nih.govutmb.edu |

The primary antiviral mechanism of this compound is the inhibition of viral proteases, which are crucial for processing viral polyproteins into functional units. utmb.edu

For Enterovirus 71 , the specific molecular target has been identified as the 2A protease (2Apro) . utmb.edu Drug resistance mapping studies revealed that mutations in this enzyme can reduce the sensitivity of the virus to the compound. researchgate.net Specifically, the F76 residue, located within a conserved zinc-binding motif of the 2Apro, is a key interaction site. researchgate.net this compound is thought to stabilize the conformation of this unique zinc finger, thereby inhibiting the protease's enzymatic function. utmb.edu

A similar mechanism is observed against Hepatitis C Virus . The compound targets the HCV NS3 protease . utmb.edu The NS3 protease shares structural homology with the EV71 2Apro, particularly a CCCH-type zinc finger that is essential for its conformation and function. utmb.edu Resistance to this compound in HCV has been mapped to a mutation at residue R118 in the NS3 protease, which corresponds structurally to the F76 residue in the EV71 2Apro. utmb.edu This finding highlights a conserved inhibitory mechanism against viral proteases from two distinct virus families. utmb.edu

Research has shown that this compound can act synergistically when combined with other antiviral drugs, potentially enhancing therapeutic efficacy. utmb.edu

In studies on EV71 , combining this compound with rupintrivir, a known EV71 3C protease inhibitor, resulted in a significant synergistic effect in inhibiting viral replication. utmb.edunih.gov

Similarly, for HCV , synergistic effects were observed when this compound was used in combination with established HCV inhibitors like ribavirin (B1680618) or interferon. utmb.edu These findings suggest that combination therapies involving this compound could be a promising strategy for treating EV71 and HCV infections. utmb.edu

Cholinesterase Inhibitory Activity and Neurological System Modulation

In addition to its antiviral properties, this compound has been investigated for its ability to inhibit cholinesterases, enzymes that play a critical role in the nervous system by breaking down the neurotransmitter acetylcholine (B1216132).

Enzyme assays have demonstrated that this compound is a significant inhibitor of Acetylcholinesterase (AChE) . One study identified its half-maximal inhibitory concentration (IC₅₀) to be 0.96 µM. This level of potency is notable when compared to other Amaryllidaceae alkaloids. While specific IC₅₀ values for its activity against Butyrylcholinesterase (BChE) are not as prominently reported in the literature, derivatives of the parent compound, lycorine, are known to have enhanced inhibitory effects on both AChE and BChE.

| Enzyme | IC₅₀ (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 0.96 |

| Butyrylcholinesterase (BChE) | Data Not Available |

The source of the AChE enzyme can influence the inhibitory activity of compounds. Much of the foundational research on AChE inhibitors has utilized the enzyme isolated from the electric eel, Electrophorus electricus (EeAChE). nih.govresearchgate.netnih.gov However, differences in the active site and peripheral anionic site between EeAChE and human AChE (hAChE) can lead to variations in inhibitor potency. nih.gov

While direct, side-by-side comparative studies measuring the IC₅₀ of this compound against both EeAChE and hAChE are not extensively detailed in the available literature, it is an established principle that such differences exist. For example, studies on other classes of inhibitors have shown that some compounds are more potent against EeAChE, while others are more effective against hAChE. nih.gov Given the significant inhibitory potential of this compound, further research would be required to fully characterize its specific differential activity between these two enzyme sources.

Molecular Docking and Binding Site Analysis with Cholinesterase Enzymes

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely utilized in drug design to understand the interaction between a ligand and its target protein at the atomic level. In the context of Alzheimer's disease, acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes and therapeutic targets. Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is beneficial for cognitive function. nih.govnih.gov

While this compound has been identified as a potent acetylcholinesterase inhibitor, specific molecular docking studies detailing its binding interactions with AChE or BuChE were not found in the available research. However, the general principles of such an analysis would involve docking the three-dimensional structure of this compound into the active sites of these enzymes.

For AChE, the active site is located at the bottom of a deep and narrow gorge. Key amino acid residues within this site include a catalytic active site (CAS) and a peripheral anionic site (PAS). mdpi.com Docking studies with other inhibitors have shown interactions such as π-π stacking with aromatic residues like Tryptophan (Trp) and Tyrosine (Tyr), and hydrogen bonding with various amino acids. nih.govnih.gov A molecular docking simulation for this compound would aim to identify similar interactions, providing insights into its inhibitory mechanism and potency.

Antiproliferative and Anticancer Mechanisms in Cellular Models

Specific data on the in vitro growth inhibitory activity of this compound against the cancer cell lines A549 (lung), HCT116 (colon), SK-OV-3 (ovarian), NCI-H460 (lung), K562 (leukemia), MCF-7 (breast), and HL-60 (leukemia) are not detailed in the available literature. However, studies on its parent compound, lycorine, have demonstrated significant antiproliferative effects.

Lycorine has been shown to inhibit the proliferation of K562 and HL-60 leukemia cells. nih.govnih.gov For HL-60 cells, lycorine exhibited a 50% inhibitory concentration (IC50) of 1 µM. nih.gov The antiproliferative activity of lycorine provides a strong rationale for investigating this compound, as acetylation can sometimes modify the biological activity of a parent compound.

Table 1: In Vitro Growth Inhibition of Lycorine in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HL-60 | Promyelocytic Leukemia | 1 |

| K562 | Chronic Myelogenous Leukemia | Proliferation inhibited |

| A549 | Lung Carcinoma | Data not available |

| HCT116 | Colorectal Carcinoma | Data not available |

| SK-OV-3 | Ovarian Cancer | Data not available |

| NCI-H460 | Non-small cell lung cancer | Data not available |

| MCF-7 | Breast Adenocarcinoma | Data not available |

This table presents data for the parent compound, lycorine, as specific data for this compound was not available.

There is a lack of specific studies on the induction of cell cycle arrest and apoptosis by this compound. However, research on the parent alkaloid, lycorine, provides insights into the potential mechanisms.

Lycorine has been shown to induce cell cycle arrest in K562 human chronic myelocytic leukemia cells at the G0/G1 phase. nih.gov This arrest is associated with the inhibition of cyclin D1 and cyclin-dependent kinase 4 expression, leading to reduced phosphorylation of the retinoblastoma protein. nih.gov Furthermore, lycorine treatment resulted in the upregulation of p53 and its target gene product, p21. nih.gov

In human promyelocytic leukemia HL-60 cells, lycorine was found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov The apoptotic mechanism in HL-60 cells involves the activation of caspases-3, -8, and -9, and a change in the ratio of Bax to Bcl-2 proteins, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov These findings for lycorine suggest that this compound may exert its antiproliferative effects through similar mechanisms involving the disruption of the cell cycle and the induction of programmed cell death.

The Akt signaling pathway is a crucial regulator of cell survival, proliferation, and metabolism, and its dysregulation is frequently observed in cancer. nih.govnih.gov The pathway, also known as the PI3K/Akt pathway, is a key target for anticancer drug development. dntb.gov.ua

Currently, there is no available research that specifically investigates the modulatory effects of this compound on the Akt signaling pathway in preclinical cell models. Future studies are warranted to explore whether this compound can influence this critical pathway, which could provide further understanding of its potential anticancer mechanisms.

Antifungal and Antimicrobial Activities in Microbiological Assays

The available scientific literature lacks specific data on the antifungal and antimicrobial activities of this compound. While some studies have explored the antimicrobial properties of the parent compound, lycorine, against various bacterial strains, information regarding the acetylated derivative is not present. researchgate.net One study explicitly states that no data on the antifungal potential of this compound have been described to date. Therefore, the efficacy of this compound as an antifungal or antimicrobial agent remains to be determined through future microbiological assays.

Other Emerging Biological Activities in In Vitro and In Vivo (Animal) Models

Beyond its potential as a cholinesterase inhibitor and an anticancer agent, other biological activities of this compound are an area of emerging interest. The broader class of phenanthroindolizidine and phenanthroquinolizidine alkaloids, to which this compound belongs, has been shown to possess a wide range of biological properties, including antiviral and anti-inflammatory activities. nih.gov

While specific in vivo animal studies for this compound are not yet available, the documented activities of related alkaloids suggest that it could be a candidate for investigation in these areas. For instance, some alkaloids in this class have demonstrated activity against various viruses. nih.gov Similarly, the anti-inflammatory potential of related natural products has been reported, suggesting another possible therapeutic application for this compound. mdpi.comnih.gov Further in vitro and in vivo studies are necessary to explore and validate these potential emerging biological activities.

Anti-inflammatory Potential in Animal Models

Data specifically detailing the anti-inflammatory potential of this compound in animal models is not available in the reviewed scientific literature. Research in this area has focused on other alkaloids and compounds, and as such, no scientifically validated findings can be presented for this compound at this time.

Interaction with Amyloid β (Aβ) Peptides and Neuroprotective Implications in Model Systems

There is currently a lack of scientific studies investigating the direct interaction of this compound with amyloid β (Aβ) peptides. Consequently, its neuroprotective implications in model systems related to Aβ pathology have not been elucidated. The field of Aβ interaction inhibitors is extensive, but research has not yet specifically addressed this particular compound.

Impact on Ascorbic Acid Biosynthesis in Plant Systems

Investigations into the parent alkaloid, lycorine, have revealed a significant impact on the biosynthesis of ascorbic acid (vitamin C) in plants. Lycorine has been identified as a potent inhibitor of this crucial metabolic pathway both in vitro and in vivo. nih.gov

The primary mechanism of this inhibition is the targeted action on the enzyme L-galactono-1,4-lactone dehydrogenase (EC 1.3.2.3), also known as L-galactono-γ-lactone oxidase. nih.govresearchgate.net This enzyme is responsible for catalyzing the final step in the principal pathway of ascorbic acid synthesis in higher plants, the conversion of L-galactono-1,4-lactone into ascorbic acid. nih.govwikipedia.org

Studies have shown that lycorine functions as a non-competitive inhibitor of this enzyme. nih.gov This is characterized by the rapid formation of a stable bond between the lycorine molecule and the enzyme. nih.gov A notable finding is the persistence of the inhibitory effect; even after short incubation periods with lycorine at a concentration of 50 μM, the inhibition of ascorbic acid biosynthesis continues after the alkaloid has been removed from the medium. nih.gov This suggests a very strong and stable interaction with the L-galactono-1,4-lactone dehydrogenase enzyme. nih.gov

Further research has indicated that lycorine's inhibitory action is highly specific. It selectively targets L-galactono-1,4-lactone dehydrogenase without affecting the activity of other key enzymes in the ascorbic acid system, such as ascorbate (B8700270) peroxidase, ascorbate free radical reductase, and dehydroascorbate reductase. nih.gov This specificity highlights lycorine as a precise tool for studying ascorbic acid metabolism in plants. nih.gov

The inhibitory effect of lycorine on L-galactono-1,4-lactone dehydrogenase has been observed across different plant species, though the degree of inhibition can vary. For instance, the enzyme from Ipomoea batatas (sweet potato) showed a complete loss of activity at a lycorine concentration of 340 µM, while the enzyme from Arabidopsis thaliana exhibited only a 45% reduction in activity at the same concentration, indicating species-specific differences in enzyme sensitivity to the inhibitor. researchgate.net

Interactive Data Table: Effect of Lycorine on L-galactono-1,4-lactone Dehydrogenase Activity

| Plant Source | Lycorine Concentration (µM) | Inhibition of Enzyme Activity (%) | Reference |

| General Plant Systems | 50 | Significant Inhibition | nih.gov |

| Ipomoea batatas | 340 | ~100% | researchgate.net |

| Arabidopsis thaliana | 340 | 45% | researchgate.net |

Structure Activity Relationship Sar Studies and Computational Modeling of 1 O Acetyllycorine Derivatives

Identification of Pharmacophoric Features for Specific Biological Activities

Structure-activity relationship (SAR) studies have been instrumental in identifying the essential molecular features of 1-O-acetyllycorine and related compounds that are responsible for their biological effects, particularly their anticancer properties.

A critical pharmacophoric requirement for the apoptosis-inducing activity in the lycorine (B1675740) series is the presence of a free 1,2-diol group in ring C. nih.gov This was demonstrated by comparing the activity of lycorine and pseudolycorine (B1215541), which both possess this feature and exhibit potent apoptosis-inducing capabilities, with derivatives where this diol is modified. nih.gov For instance, both monosubstituted and disubstituted analogues at these positions were found to be inactive. nih.gov

While the free 1,2-diol is crucial, studies on this compound indicate that a small substituent at the C-1 position can be tolerated to some extent. This compound itself shows moderate apoptosis-inducing activity. nih.gov This suggests that while the presence of the diol is paramount, minor modifications at C-1 may still permit some level of biological response.

For acetylcholinesterase (AChE) inhibition, superpositioning studies suggest that the 1-O-acetyl group and the nitrogen atom of this compound can superimpose on the hydroxyl group and nitrogen atom of galanthamine (B1674398), a known AChE inhibitor, highlighting the potential for hydrogen bonding. researchgate.net

The following table summarizes the key pharmacophoric features of this compound and related compounds for their primary biological activities:

| Feature | Biological Activity | Importance |

| Free 1,2-diol in Ring C | Apoptosis-Inducing/Anticancer | High |

| Small Substituent at C-1 | Apoptosis-Inducing/Anticancer | Moderate (Tolerated) |

| Intact A, B, and C Rings | Antitumor | High |

| β-configuration of D Ring | Antitumor | High |

| 1-O-acetyl group and Nitrogen Atom | Acetylcholinesterase Inhibition | Potential for Hydrogen Bonding |

Impact of C-1 and C-2 Substitutions on Bioactivity Profile

The nature and size of substituents at the C-1 and C-2 positions of the lycorine scaffold have a profound effect on the bioactivity of its derivatives.

Acetylation at the C-1 hydroxyl group, as seen in this compound, results in a compound that retains potent antiproliferative activity, comparable to the parent compound, lycorine. nih.gov It has been hypothesized that this compound may act as a prodrug of lycorine, with its slightly weaker apoptosis-inducing potential in shorter-term assays possibly being due to the time required for the hydrolytic removal of the acetate (B1210297) ester. nih.gov

In contrast, the introduction of bulky substituents or di-acetylation at both C-1 and C-2 positions generally leads to a significant decrease or complete loss of activity. For example, 1,2-O,O-diacetyllycorine is inactive in 24-hour apoptosis assays, although it shows some potency in longer 48-hour tests, which could also be attributed to the slow conversion back to the active form. nih.gov The lack of activity of 1-O-, 2-O-, and 1,2-diacetyllycorine in some studies is attributed to the steric bulk introduced into the C-ring and the potential inability of cancer cells to efficiently hydrolyze the ester groups within the treatment period. nih.gov

These findings underscore the sensitivity of the C-1 and C-2 positions to substitution. While a small acetyl group at C-1 is permissible, larger groups or modifications at both positions can sterically hinder the interaction of the molecule with its biological target, thereby diminishing its therapeutic effect.

The table below illustrates the impact of substitutions at C-1 and C-2 on the anticancer activity of lycorine derivatives:

| Compound | C-1 Substitution | C-2 Substitution | Anticancer Activity |

| Lycorine | -OH | -OH | Potent |

| This compound | -OAc | -OH | Potent |

| 1,2-O,O-Diacetyllycorine | -OAc | -OAc | Inactive (in short-term assays) |

| Other bulky substituents | Bulky group | -OH or Bulky group | Inactive |

Influence of Ring System Modifications on Pharmacological Potency and Selectivity

The introduction of a double bond between C-1 and C-2 has been shown to have a mildly modulating influence on the anticancer activity of related crinane compounds. nih.gov Similarly, a double bond between C-1 and C-10b, as seen in the pancratistatin (B116903) series, does not have a detrimental effect on the anticancer activity profile. nih.gov This suggests that the introduction of sp2 hybridized carbons at these positions only causes minor conformational changes to the pharmacophore. nih.gov

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for understanding the structure-activity relationships of this compound and its derivatives at a molecular level. These methods provide insights into ligand-target interactions, help in predicting the activity of new compounds, and allow for the analysis of conformational dynamics.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov This method has been employed to study the interaction of this compound derivatives with their biological targets, such as acetylcholinesterase (AChE).

Docking studies have suggested that the active binding site of this compound as a lycorine-type alkaloid might be different from that of galanthamine. researchgate.net These studies help in visualizing the binding modes and identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity. researchgate.net For instance, the superpositioning of this compound on galanthamine indicated that the 1-O-acetyl group and the nitrogen atom of the former align with the hydroxyl group and nitrogen atom of the latter, respectively, suggesting a similar potential for hydrogen bonding. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov QSAR studies on Amaryllidaceae alkaloids, including lycorine-type compounds, have been conducted to understand the structural requirements for their AChE inhibitory effects. researchgate.netresearchgate.net

These models have shown that physicochemical properties such as strain energy, heat of formation, and the nature of substituents on both the aromatic ring and ring C play important roles in determining the AChE inhibitory activity. researchgate.net By identifying the key molecular descriptors that influence the biological activity, QSAR models can be used to predict the potency of new, unsynthesized derivatives, thereby guiding the design of more effective compounds. nih.govbiointerfaceresearch.com

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govrsc.org This technique provides valuable insights into the conformational flexibility and dynamics of this compound and its derivatives, which can influence their binding to target receptors.

MD simulations can be used to examine the stability of ligand-receptor complexes predicted by molecular docking and to analyze the conformational changes that may occur upon binding. nih.govmdpi.com By simulating the behavior of the molecule in a biological environment, such as in an aqueous solution, MD can help to identify the most stable and biologically relevant conformations. nih.gov This information is crucial for a comprehensive understanding of the structure-activity relationship, as the biological activity of a molecule is often dependent on its three-dimensional structure and flexibility. semanticscholar.org

Biotechnological Approaches for Enhanced Production and Metabolic Engineering of 1 O Acetyllycorine

Plant Cell and Tissue Culture for Alkaloid Accumulation

Plant cell and tissue culture techniques offer a promising alternative for the production of secondary metabolites, including alkaloids, by providing a controlled environment that can be optimized for enhanced biosynthesis and accumulation. This approach bypasses the seasonal and geographical limitations of field cultivation and allows for greater control over production factors researchgate.netfao.org.

Research into Amaryllidaceae alkaloids has demonstrated the potential of in vitro systems. For instance, studies on Pancratium maritimum have shown the biosynthesis of lycorine (B1675740) in cell cultures, achieving notable accumulation levels. In one study, lycorine accumulation reached up to 2.90 mg/g dry weight (DW) in cultures grown on agar (B569324) solidified medium and 1.53 mg/g DW in liquid medium tandfonline.comresearchgate.net. While the concentration was significantly higher on solid medium (P < 0.001), the total amount of lycorine per container was greater in liquid cultures due to increased biomass tandfonline.comresearchgate.net.

Several factors influence alkaloid accumulation in plant cell cultures, including the genetic background of the explant, the composition of the culture medium (e.g., carbon sources, plant growth regulators like auxins and cytokinins), pH, temperature, and the degree of cellular differentiation encyclopedia.pubfao.org. Furthermore, the use of elicitors, which are compounds that can stimulate plant defense mechanisms and secondary metabolite production, has also been investigated to boost alkaloid yields mdpi.com.

Table 8.1.1: Lycorine Accumulation in Pancratium maritimum Cell Cultures

| Culture Medium | Lycorine Accumulation (mg/g DW) | Notes |

| Agar Solidified | 2.90 | Higher concentration compared to liquid medium. |

| Liquid Medium | 1.53 | Higher total amount per container due to increased biomass. |

Data adapted from tandfonline.comresearchgate.net.

Genetic Engineering of Biosynthetic Pathways in Model Organisms

Genetic engineering offers powerful tools to dissect and manipulate the biosynthetic pathways of valuable compounds. By identifying the genes encoding the enzymes responsible for the synthesis of alkaloids like 1-O-Acetyllycorine, these genes can be expressed in heterologous host systems or modified within their native plant hosts to enhance production.

Advances in molecular biology and genomics have enabled the identification of numerous genes involved in alkaloid biosynthesis. The expression of these genes, either individually or as entire pathways, in model organisms such as Escherichia coli, yeast (Saccharomyces cerevisiae), or Arabidopsis thaliana can facilitate the study of enzyme mechanisms, pathway intermediates, and potential structural variations nih.gov. Strategies include the overexpression of rate-limiting enzymes, knockout of competing pathways, and the use of synthetic biology approaches to assemble and optimize entire biosynthetic routes. Evolutionary strategies, involving targeted mutagenesis and selection, can also be employed to progressively enrich for high-producing pathway designs, leading to significant increases in target compound titers nih.gov. While specific studies detailing the genetic engineering of the this compound pathway in model organisms are still emerging, the principles applied to other complex natural products are directly relevant.

Fermentation Strategies for Sustainable Production

Microbial fermentation represents a scalable and sustainable method for producing complex molecules, provided the biosynthetic pathway can be successfully engineered into a microbial host. This approach leverages the rapid growth and genetic tractability of microorganisms.

Effective fermentation strategies are critical for maximizing the yield and economic viability of microbial production systems. These strategies often involve optimizing culture conditions, such as media composition, pH, temperature, and aeration. Different fermentation modes, including batch, fed-batch, and continuous fermentation, can be employed, each with its own advantages for controlling growth and product formation nih.govmdpi.com.

Challenges in fermentation include the presence of inhibitory compounds in the feedstock, osmotic stress from high substrate or product concentrations, and the metabolic burden placed on the host organism. Strategies to mitigate these issues include feedstock pretreatment or detoxification, employing robust and tolerant microbial strains, and optimizing feeding strategies (e.g., fed-batch) to maintain optimal conditions and minimize the accumulation of toxic byproducts like acetate (B1210297) mdpi.comncsu.edudiva-portal.org. For example, in the production of other compounds like betulinic acid or lysine, fed-batch cultivations with controlled substrate feeding and nitrogen limitation have significantly enhanced product yields nih.govnih.gov. Applying similar optimized fermentation strategies to a microbial host engineered for this compound production would be essential for achieving industrial-scale output.

Pathway Reconstruction and Optimization in Heterologous Hosts

The reconstruction of biosynthetic pathways in heterologous hosts, such as bacteria or yeast, is a cornerstone of synthetic biology for natural product manufacturing. This involves transferring all the necessary genes from the native producer organism into a well-characterized microbial chassis, which is then engineered for efficient production.

Successful heterologous expression requires careful consideration of several factors. The chosen host organism should possess a suitable metabolic background, genetic tools for manipulation, and the capacity to support the heterologous pathway's metabolic demands, including the provision of necessary cofactors and precursors frontiersin.orgnih.gov. Reconstructing complex pathways often involves overcoming challenges related to gene expression levels, enzyme activity, protein folding, and the balance of metabolic flux within the host nih.govnih.gov.

Optimization in heterologous hosts is an iterative process that may include codon optimization of genes, selection of appropriate promoters and terminators, modification of host metabolic pathways to increase precursor supply, and fine-tuning of enzyme expression levels nih.govnih.gov. For instance, strategies for optimizing heterologous protein expression in E. coli involve selecting suitable vectors, fusion tags, and culture conditions to maximize the yield of soluble and functional proteins nih.gov. Similarly, engineering Streptomyces species for secondary metabolite production leverages their robust growth and diverse biosynthetic gene clusters, though challenges such as low yields and genetic manipulation difficulties need to be addressed frontiersin.org. The ultimate goal is to create a microbial cell factory capable of producing this compound efficiently and sustainably.

Compound List:

this compound

Lycorine

Norgalanthamine

Ungiminorine

Galanthaminone

Homolycorine

Hydroxyhaemanthamine

Assoanine

Oxoassoanine

Betaine

Berberine

Vinblastine

Vincristine

Naringenin

Glucaric acid

L-lysine

Tryptophan

Betulinic acid

Advanced Analytical Methodologies for Detection and Quantification of 1 O Acetyllycorine

Chromatographic Techniques for Trace Analysis and Metabolite Profiling

Chromatography is fundamental to the analysis of 1-O-acetyllycorine, enabling its separation from a multitude of other compounds present in plant extracts and other biological samples. The choice between liquid and gas chromatography typically depends on the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of Amaryllidaceae alkaloids like this compound due to its high resolution and applicability to non-volatile and thermally sensitive compounds. Reversed-phase HPLC is commonly employed, where a nonpolar stationary phase is used with a polar mobile phase.

Detailed research on the parent compound, lycorine (B1675740), provides a strong basis for developing methods for this compound. For instance, a validated reversed-phase HPLC method for lycorine utilized an isocratic mobile phase of trifluoroacetic acid-water-acetonitrile (0.01:90:10) at a flow rate of 1 mL/min, with detection by a diode-array detector (DAD). researchgate.netnih.gov Such a method demonstrates good specificity, accuracy, and precision for related alkaloids. researchgate.netnih.gov Given the structural similarity, a similar approach can be optimized for this compound, likely requiring adjustment of the mobile phase's organic solvent concentration to account for the increased lipophilicity from the acetyl group.

Table 1: Representative HPLC Parameters for Analysis of this compound Analogs

| Parameter | Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) | nih.gov |

| Mobile Phase | Acetonitrile (B52724) and water with acid modifier (e.g., formic acid or trifluoroacetic acid) | researchgate.netnih.gov |

| Elution | Isocratic or Gradient | mdpi.com |

| Flow Rate | 0.7 - 1.0 mL/min | researchgate.netnih.govnih.gov |

| Detector | Diode-Array Detector (DAD) or Mass Spectrometry (MS) | researchgate.netnih.gov |

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. For non-volatile compounds like alkaloids, derivatization is often necessary to increase their volatility and thermal stability. researchgate.net The presence of the acetyl group in this compound already enhances its volatility compared to the parent compound lycorine.

GC coupled with a mass spectrometer (GC-MS) is particularly effective for the qualitative and quantitative analysis of complex mixtures of plant-derived substances. nih.gov This technique offers high selectivity and accuracy. nih.gov The analysis involves introducing the sample into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. The separated components then enter the mass spectrometer for detection and identification. While specific GC methods for this compound are not extensively detailed in the literature, the general principles for analyzing acetylated natural products are well-established. researchgate.net

Mass Spectrometry (MS) Detection in Complex Biological Matrices (Non-Human)

Mass Spectrometry (MS) is an indispensable tool for the analysis of this compound, offering unparalleled sensitivity and specificity, which are crucial when dealing with complex biological matrices like plant extracts. MS-based methods are vulnerable to matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, potentially compromising accuracy. nih.gov Careful sample preparation and the use of internal standards are common strategies to mitigate these effects. canada.ca

Tandem Mass Spectrometry (MS/MS) significantly enhances the confidence in compound identification and quantification. In an MS/MS experiment, a precursor ion (in this case, the protonated molecule of this compound, [M+H]⁺) is selected and then fragmented by collision-induced dissociation (CID). The resulting product ions create a unique fragmentation pattern, or "fingerprint," for the molecule. This process allows for highly selective detection even in the presence of co-eluting compounds with the same mass-to-charge ratio (m/z).

For this compound (C₁₈H₁₉NO₅, molecular weight 329.35 g/mol ), the protonated precursor ion is observed at m/z 330.13. Experimental data shows characteristic fragmentation patterns that can be used for its identification.

Table 2: Experimental MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Collision Energy | Major Product Ions (m/z) |

|---|---|---|

| 330.134 [M+H]⁺ | 30 eV | 270.11, 134.06, 177.05, 252.10 |

| 40 eV | 134.06, 147.04, 270.11, 177.05 |

Data sourced from PubChem CID 443672.

The fragment at m/z 270.11 corresponds to the loss of the acetyl group and water (a loss of 60 Da), a common fragmentation pathway for acetylated alkaloids.

The combination of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like this compound in complex non-human biological samples. scispace.com This hyphenated technique leverages the superior separation capabilities of HPLC with the high sensitivity and specificity of MS/MS detection. nih.gov The LC system separates the analyte from matrix components, reducing ion suppression, while the MS/MS detector provides unambiguous identification and quantification. Methods using Multiple Reaction Monitoring (MRM) are often developed, where the mass spectrometer is set to detect one or more specific precursor-to-product ion transitions, ensuring that only the compound of interest is measured.

Development and Validation of Quantitative Assays

The development of a robust quantitative assay for this compound requires rigorous validation to ensure that the results are reliable and reproducible. The validation process, often following guidelines from regulatory bodies, establishes the performance characteristics of the method. nih.gov

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

Linearity and Range: The concentration range over which the assay is accurate and precise. A calibration curve is generated by analyzing standards at several concentration levels, and a linear regression analysis is performed. A correlation coefficient (r²) greater than 0.99 is typically desired. nih.gov

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, often assessed through recovery studies. Precision measures the degree of scatter between a series of measurements and is typically expressed as the relative standard deviation (RSD). Intra-day and inter-day precision are evaluated to assess repeatability and intermediate precision. nih.gov

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the sample extraction process is determined by comparing the analyte response in an extracted sample to the response of a standard solution. nih.gov

Table 3: Representative Validation Parameters for a Bioanalytical LC-MS/MS Assay

| Parameter | Acceptance Criteria | Example Finding |

|---|---|---|

| Linearity (r²) | ≥ 0.99 | 0.9995 |

| Intra-day Precision (% RSD) | < 15% | 3.5% - 8.9% |

| Inter-day Precision (% RSD) | < 15% | 5.1% - 11.2% |

| Accuracy (% Recovery) | 85% - 115% | 96.7% - 104.3% |

| Extraction Recovery | Consistent and reproducible | > 85% |

This table presents typical data for a validated bioanalytical method and serves as an illustrative example.

By systematically evaluating these parameters, a quantitative assay for this compound can be established as a reliable tool for advanced research.

Future Research Trajectories and Academic Significance of 1 O Acetyllycorine

Exploration of Undiscovered Biological Targets and Mechanisms

While 1-O-Acetyllycorine is recognized for its potent inhibition of electric eel acetylcholinesterase (AChE) with an IC50 of 0.96 ± 0.04 µM thieme-connect.comnih.gov, its activity against human AChE is notably weak (IC50 > 1000 µM) mdpi.com. This disparity highlights a critical area for future research: understanding the structural and mechanistic basis for this target selectivity. Further investigation into its binding interactions with different AChE isoforms could reveal specific structural features that mediate this selectivity, offering insights into the design of more human-relevant AChE inhibitors.

Beyond AChE inhibition, this compound, like its parent compound lycorine (B1675740), exhibits potential anticancer and antiproliferative activities nih.govthieme-connect.comnih.govnih.gov. However, the precise molecular targets and signaling pathways through which it exerts these effects are not fully elucidated. Research efforts could focus on employing advanced proteomic techniques, such as activity-based protein profiling (ABPP) using derivatized probes, to identify novel protein targets nih.gov. Furthermore, its reported antifungal potential, though primarily associated with lycorine itself, warrants specific investigation for this compound to identify its direct targets and mechanisms of action in fungal pathogens mdpi.com. The potential for polypharmacology, where a single compound interacts with multiple biological targets, also suggests that a comprehensive systems-level approach is necessary to fully map its biological impact nih.gov.

Innovations in Synthetic Strategies and Analog Design

The synthesis of this compound typically involves the acetylation of lycorine or its derivatives, often starting from 1,2-di-O-acetyllycorine followed by selective deacetylation nih.govscispace.comnih.govmdpi.com. While these methods provide access to the compound, future research could focus on developing more efficient, scalable, and environmentally benign synthetic routes. Innovations in synthetic chemistry, such as the application of C-H functionalization strategies, could offer new avenues for derivatizing this compound at previously unreactive positions, enabling the creation of diverse analog libraries nih.gov.

The design of novel analogs is crucial for optimizing biological activity and exploring structure-activity relationships (SAR). By systematically modifying different parts of the this compound molecule, researchers can aim to enhance its potency, improve selectivity for specific targets (e.g., human AChE), alter pharmacokinetic properties, or reduce potential off-target effects. For instance, studies on lycorine derivatives have already shown promise in developing agents with improved anticancer or antiviral activities thieme-connect.comnih.govscispace.commdpi.com. Future work could explore modifications that enhance its interaction with human AChE or uncover new therapeutic applications based on its cytotoxic or antifungal properties.

Integration of Omics Technologies for Systems-Level Understanding

The application of omics technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful approach to unraveling the complex biological interactions of this compound. Proteomics, in particular, can be instrumental in identifying direct protein targets when this compound is functionalized into activity-based probes, allowing for target identification and mechanistic studies nih.gov. Transcriptomic analysis could reveal how the compound modulates gene expression profiles in response to cellular stimuli, providing insights into its modes of action and cellular pathways affected.

Metabolomic studies could elucidate the metabolic fate of this compound within biological systems, identifying its metabolites and understanding its pharmacokinetic behavior. Furthermore, if its biosynthetic pathway were to be explored, metabolomics and genomics could help in understanding the natural production of this compound and related alkaloids. Integrating these high-throughput data with bioinformatic analyses will be key to building a holistic understanding of this compound's impact on cellular and organismal systems.

Potential for Derivatization Towards Novel Academic Tools and Probes

The inherent biological activity of this compound makes it an attractive scaffold for developing specialized chemical tools and probes for academic research. Derivatization strategies can be employed to attach reporter groups, such as fluorophores, biotin (B1667282) tags, or affinity labels, to the molecule. These modified compounds, often referred to as chemical probes, can then be used to visualize cellular processes, isolate target proteins, or study molecular interactions in a precise manner nih.govresearchgate.netrsc.org.

For example, incorporating an alkyne or azide (B81097) moiety onto this compound would enable its conjugation to other molecules via click chemistry, facilitating the creation of probes for target identification through techniques like proteomic profiling nih.gov. Such probes are invaluable for dissecting complex biological pathways, validating molecular targets, and understanding the mechanism of action of natural products at a molecular level. The development of such targeted probes derived from this compound could significantly advance research in chemical biology and drug discovery.

Role in Advancing Natural Product Chemistry and Chemical Biology